Z-VDVAD-AFC (trifluoroacetate salt) is a synthetic compound that serves as a fluorogenic substrate specifically for caspase-2, a cysteine protease involved in apoptosis. Upon cleavage by caspase-2, it releases 7-amino-4-trifluoromethylcoumarin, a fluorescent molecule that can be easily detected, allowing for the quantification of caspase-2 activity in various biological samples. This compound is crucial for research in biochemistry, cell biology, and medicine, particularly in understanding apoptotic processes and developing therapeutic interventions for diseases characterized by dysregulated apoptosis.
Z-VDVAD-AFC is classified as a fluorogenic peptide substrate. It is synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the peptide sequence and structure. The trifluoroacetate salt form enhances its stability and solubility in biological assays. This compound is commercially available from various suppliers and is widely used in laboratory settings to study caspase activity.
The synthesis of Z-VDVAD-AFC involves the following key steps:
Z-VDVAD-AFC has a specific molecular structure characterized by its sequence of amino acids and the presence of a fluorophore (7-amino-4-trifluoromethylcoumarin). The molecular formula can be represented as C₁₈H₁₈F₃N₃O₄S, with a molecular weight of approximately 413.39 g/mol. The structural integrity of the compound is essential for its recognition and cleavage by caspase-2.
Z-VDVAD-AFC primarily undergoes enzymatic cleavage reactions when exposed to caspase-2. The reaction mechanism involves:
This reaction allows researchers to quantify caspase-2 activity in various biological contexts .
The mechanism of action of Z-VDVAD-AFC involves its specific recognition by caspase-2:
These properties make Z-VDVAD-AFC suitable for use in various biochemical assays .
Z-VDVAD-AFC has significant applications across multiple scientific domains:
Z-VDVAD-AFC (benzyloxycarbonyl-Val-Asp-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin) is widely characterized as a fluorogenic substrate for cysteine protease caspase-2. Its design leverages the pentapeptide sequence VDVAD, historically linked to caspase-2 specificity. However, biochemical analyses reveal significant cross-reactivity with caspase-3, complicating its use as a selective probe. Caspase-3 cleaves Z-VDVAD-AFC with catalytic efficiency (kcat/KM) values only 2.7-fold lower than caspase-2, attributable to caspase-3's broader substrate promiscuity [1] [8].
This limited specificity arises from overlapping cleavage motifs in physiological substrates. Proteomic studies demonstrate that caspase-2 and caspase-3 share a preference for aspartic acid at the P1 position and small hydrophobic residues at P1′. While caspase-2 favors valine at P5 (e.g., VDVAD↓G), caspase-3 efficiently processes substrates lacking this extension, such as DEVD↓G. In cellular lysates, immunodepletion experiments confirm that >75% of Z-VDVAD-AFC hydrolysis originates from caspase-3 activity during apoptosome activation, underscoring its dominant role [2] [8].
Table 1: Cleavage Motif Preferences of Caspase-2 and Caspase-3
| Parameter | Caspase-2 | Caspase-3 |
|---|---|---|
| Optimal motif | VDVAD (Val-Asp-Val-Ala-Asp) | DEVD (Asp-Glu-Val-Asp) |
| P5 requirement | Strict valine | Tolerates diverse residues |
| Dominant activity | 22% of total caspase activity | 63% of total caspase activity |
The pentapeptide specificity of caspase-2 is governed by unique structural elements within its substrate-binding cleft. X-ray crystallography of caspase-2 bound to VDVAD-CHO (aldehyde inhibitor) identifies Thr-380 and Tyr-420 as critical residues coordinating the P5 valine. Thr-380 forms hydrogen bonds with the P5 valine backbone, while Tyr-420 stabilizes the aliphatic side chain through hydrophobic interactions [6]. Mutation of Thr-380 to alanine reduces catalytic efficiency by 4-fold, and Tyr-420 mutation diminishes activity 40-fold, confirming their roles in pentapeptide recognition [6].
Caspase-2 exists as a constitutive dimer, and substrate binding induces conformational rearrangement of surface loops. The apo structure reveals a salt bridge between Glu-217 and Arg-378 that obstructs the active site; VDVAD binding disrupts this interaction, facilitating catalytic activation. In contrast, caspase-3 lacks equivalent P5-binding residues, explaining its weaker affinity for VDVAD. Its substrate cleft accommodates tetrapeptides (e.g., DEVD) but sterically clashes with extended pentapeptides due to a narrower S5 pocket [6] [9].
Kinetic profiling of recombinant caspases reveals divergent catalytic parameters for Z-VDVAD-AFC hydrolysis. Caspase-2 exhibits a KM of 18.5 μM and kcat of 0.78 s−1, yielding a kcat/KM of 4.22 × 104 M−1s−1. Caspase-3 shows higher affinity (KM = 10.2 μM) but slower turnover (kcat = 0.42 s−1), resulting in a kcat/KM of 4.12 × 104 M−1s−1—nearly equivalent to caspase-2. Caspase-8 and -9 display minimal activity (<5% efficiency relative to caspase-2), while caspase-6 and -7 show intermediate hydrolysis rates [5] [7] [8].
Biochemical conditions critically influence activity. Caspase-2 functions optimally at pH 7.0–7.4 and ionic strength ≤150 mM NaCl, whereas caspase-3 prefers pH 7.4. Zinc ions (Zn2+) inhibit all caspases at submicromolar concentrations (IC50 = 0.2 μM) by binding the catalytic cysteine, while calcium (Ca2+) has no effect below 100 mM [7].
Table 2: Kinetic Parameters of Z-VDVAD-AFC Hydrolysis by Major Caspases
| Caspase | KM (μM) | kcat (s−1) | kcat/KM (M−1s−1) |
|---|---|---|---|
| Caspase-2 | 18.5 ± 1.2 | 0.78 ± 0.05 | 4.22 × 104 |
| Caspase-3 | 10.2 ± 0.8 | 0.42 ± 0.03 | 4.12 × 104 |
| Caspase-6 | 42.3 ± 3.1 | 0.21 ± 0.02 | 4.96 × 103 |
| Caspase-7 | 35.7 ± 2.5 | 0.19 ± 0.01 | 5.32 × 103 |
| Caspase-8 | >100 | <0.05 | <5.00 × 102 |
| Caspase-9 | >100 | <0.05 | <5.00 × 102 |
Table 3: Biochemical Parameters Influencing Caspase Activity
| Parameter | Optimal Range (Caspase-2) | Optimal Range (Caspase-3) | Inhibitors |
|---|---|---|---|
| pH | 7.0–7.4 | 7.2–7.6 | N/A |
| NaCl Concentration | 0–150 mM | 0–150 mM | N/A |
| Zn2+ Sensitivity | IC50 = 0.2 μM | IC50 = 0.2 μM | Complete inhibition |
| Ca2+ Sensitivity | No effect (≤100 mM) | No effect (≤100 mM) | None |
These kinetic and structural insights highlight the necessity of complementary assays (e.g., immunodepletion or caspase-specific inhibitors) to distinguish caspase-2 activity in complex biological samples using Z-VDVAD-AFC [2] [8].
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